molecular formula C11H12BrClN2 B12895103 Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- CAS No. 27033-89-2

Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-

Cat. No.: B12895103
CAS No.: 27033-89-2
M. Wt: 287.58 g/mol
InChI Key: RGJWEVSWHQGPTE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with a pyrrolidine ring substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the electrophilic bromination of 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline has several applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

27033-89-2

Molecular Formula

C11H12BrClN2

Molecular Weight

287.58 g/mol

IUPAC Name

N-(2-bromo-4-chlorophenyl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C11H12BrClN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3

InChI Key

RGJWEVSWHQGPTE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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